METHYL (2E)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-6-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-2-(5-bromo-2-fluorobenzylidene)-7-(5-bromo-2-fluorophenyl)-6-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, fluoro, cyano, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2E)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-6-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and thiazolopyridine derivatives. The key steps in the synthesis may include:
Condensation Reactions: Formation of the benzylidene group through condensation reactions.
Cyclization: Formation of the thiazolopyridine ring system.
Functional Group Transformations: Introduction of amino, bromo, fluoro, and cyano groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-(5-bromo-2-fluorobenzylidene)-7-(5-bromo-2-fluorophenyl)-6-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxyl
Properties
Molecular Formula |
C23H13Br2F2N3O3S |
---|---|
Molecular Weight |
609.2 g/mol |
IUPAC Name |
methyl (2E)-5-amino-7-(5-bromo-2-fluorophenyl)-2-[(5-bromo-2-fluorophenyl)methylidene]-6-cyano-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C23H13Br2F2N3O3S/c1-33-23(32)19-18(13-8-12(25)3-5-16(13)27)14(9-28)20(29)30-21(31)17(34-22(19)30)7-10-6-11(24)2-4-15(10)26/h2-8,18H,29H2,1H3/b17-7+ |
InChI Key |
MCWJIBCGCCNHGN-REZTVBANSA-N |
SMILES |
COC(=O)C1=C2N(C(=C(C1C3=C(C=CC(=C3)Br)F)C#N)N)C(=O)C(=CC4=C(C=CC(=C4)Br)F)S2 |
Isomeric SMILES |
COC(=O)C1=C2N(C(=C(C1C3=C(C=CC(=C3)Br)F)C#N)N)C(=O)/C(=C\C4=C(C=CC(=C4)Br)F)/S2 |
Canonical SMILES |
COC(=O)C1=C2N(C(=C(C1C3=C(C=CC(=C3)Br)F)C#N)N)C(=O)C(=CC4=C(C=CC(=C4)Br)F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.